molecular formula C8H14O3 B3394016 methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate CAS No. 70144-91-1

methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate

Cat. No. B3394016
CAS RN: 70144-91-1
M. Wt: 158.19
InChI Key: OXQRLBFDJMSRMM-RQJHMYQMSA-N
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Description

Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate, also known as (1R,3S)-MCP, is a chiral building block used in the synthesis of various pharmaceuticals and biologically active molecules. The compound has a cyclohexane ring with a hydroxyl group and a carboxylate group attached to it.

Scientific Research Applications

Chemistry and Synthesis

Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate is involved in various chemical reactions and syntheses. For instance, its dehydration, hydrolysis, acetylation, reduction, and epoxidation have been explored, as well as its involvement in Diels–Alder reactions (Sirat, Thomas, & Tyrrell, 1979). Additionally, the compound's role in the synthesis of stereoisomers of 3-hydroxycyclohexane-1-ones, which are key building blocks in natural product synthesis, highlights its importance in organic chemistry (Zhu et al., 2021).

Photochemistry and Structural Analysis

Research has also been conducted on the photochemistry of related compounds, offering insights into their reaction pathways and products (Anklam, Lau, & Margaretha, 1985). Furthermore, structural studies of similar molecules using NMR spectroscopy have provided detailed information on their conformational behavior, which is crucial for understanding their chemical properties (Arias-Pérez et al., 1995).

Enzymatic Resolution and Synthesis of Stereoisomers

The compound's derivatives have been used in enzymatic resolutions of sec-alcohols in ionic liquids, demonstrating its versatility in stereochemical applications (Lourenço, Monteiro, & Afonso, 2010). The synthesis of specific stereoisomers further underscores the compound's significance in producing enantiomerically pure substances (Raw & Jang, 2000).

Conformational Studies and Reaction Mechanisms

Studies on the conformations of methyl 1-hydroxy-3-methylcyclohexanecarboxylates have shed light on the structural intricacies of these molecules, which is important for understanding their reactivity and interaction with other molecules (Batuev et al., 1959).

properties

IUPAC Name

methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQRLBFDJMSRMM-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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